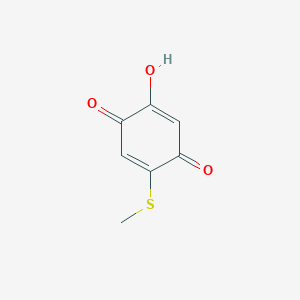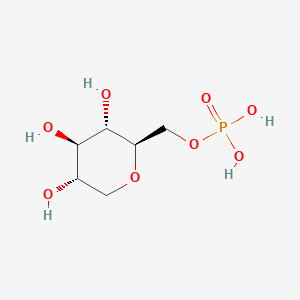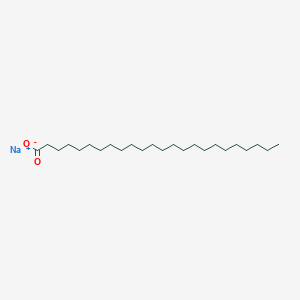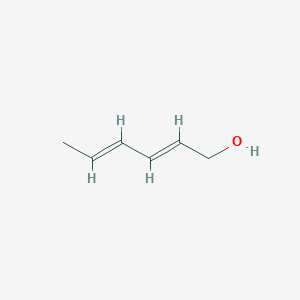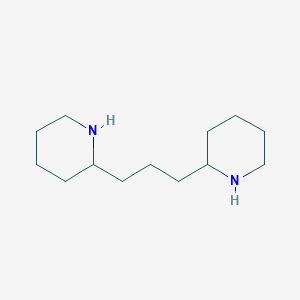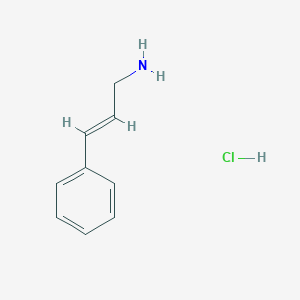
肉桂胺盐酸盐
描述
Cinnamylamine hydrochloride is an aromatic amine compound derived from cinnamylamine. It is a valuable starting material for synthesizing bioactive substances with antibacterial, antiviral, anticancer, and other pharmacological effects. This compound is also an essential precursor for energetic materials and is derived from l-phenylalanine .
科学研究应用
Cinnamylamine hydrochloride has a wide range of scientific research applications:
作用机制
Target of Action
Cinnamylamine hydrochloride is an aromatic compound derived from L-phenylalanine . It is used in the synthesis of biologically active molecules, including drugs and energetic materials . The primary target of cinnamylamine hydrochloride is the ω-aminotransferase Cv-ωTA from Chromobacterium violaceum . This enzyme has been demonstrated to have high activity in the conversion of cinnamaldehyde to cinnamylamine .
Mode of Action
The mode of action of cinnamylamine hydrochloride involves its interaction with Cv-ωTA. This enzyme catalyzes the conversion of cinnamaldehyde to cinnamylamine . The process is part of a larger biosynthetic pathway that starts with L-phenylalanine .
Biochemical Pathways
The biochemical pathway of cinnamylamine hydrochloride starts with L-phenylalanine . The carboxylic acid reductase from Neurospora crassa (NcCAR) and phosphopantetheinyl transferase (PPTase) from E. coli are involved in the conversion of cinnamic acid to cinnamaldehyde . Then, Cv-ωTA catalyzes the conversion of cinnamaldehyde to cinnamylamine .
Result of Action
The result of the action of cinnamylamine hydrochloride is the production of cinnamylamine . This compound is a valuable starting material for synthesizing bioactive substances with antibacterial, antiviral, anticancer, and other pharmacological effects . It is also an essential precursor for energetic compounds .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of cinnamylamine hydrochloride. For instance, the yield of cinnamylamine in engineered E. coli reached 523.15 mg/L by optimizing the substrates and the supply of the cofactors, PLP and NADPH, in the fermentation . This suggests that the metabolic environment and the availability of necessary cofactors can significantly influence the production of cinnamylamine.
生化分析
Biochemical Properties
Cinnamylamine hydrochloride interacts with various enzymes and proteins. The ω-aminotransferase Cv-ωTA from Chromobacterium violaceum has been demonstrated to have high enzyme activity in the conversion of cinnamaldehyde to cinnamylamine .
Cellular Effects
The production of cinnamylamine hydrochloride can be influenced by various cellular processes. For instance, the overexpression or knockout of certain native global transcription factors and resistance genes can regulate the catalytic rate of NADPH-dependent carboxylic acid reductase from Neurospora crassa (ncCAR), which is involved in the synthesis of cinnamylamine hydrochloride .
Molecular Mechanism
Cinnamylamine hydrochloride exerts its effects at the molecular level through various mechanisms. For instance, it is involved in the conversion of cinnamaldehyde to cinnamylamine, a process catalyzed by the enzyme Cv-ωTA .
Temporal Effects in Laboratory Settings
The effects of cinnamylamine hydrochloride can change over time in laboratory settings. For example, saturation mutagenesis of Cv-ωTA at key amino acid residues was performed, and Cv-ωTA Y168G had the highest conversion rate with 88.56 mg/L cinnamylamine obtained after 4 h of fermentation .
Metabolic Pathways
Cinnamylamine hydrochloride is involved in various metabolic pathways. For instance, it is a part of the pathway that converts cinnamic acid to cinnamaldehyde, a process that involves the carboxylic acid reductase from Neurospora crassa (NcCAR) and phosphopantetheinyl transferase (PPTase) from E. coli .
准备方法
Synthetic Routes and Reaction Conditions: Cinnamylamine hydrochloride can be synthesized through various chemical methods. One common method involves the conversion of cinnamaldehyde to cinnamylamine using ω-aminotransferase from Chromobacterium violaceum. This enzyme demonstrates high activity in converting cinnamaldehyde to cinnamylamine . Another method involves the reduction of cinnamic acid to cinnamaldehyde using carboxylic acid reductase from Neurospora crassa and phosphopantetheinyl transferase from Escherichia coli .
Industrial Production Methods: In industrial settings, cinnamylamine hydrochloride is primarily produced through chemical synthesis. The process involves a series of chemical reactions starting from compounds such as cinnamaldehyde, cinnamyl alcohol, or cinnamonitrile as precursors. The chemical synthesis process is relatively mature and has a high conversion rate .
化学反应分析
Types of Reactions: Cinnamylamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Cinnamylamine can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include cinnamyl alcohol, cinnamaldehyde, and various substituted cinnamylamine derivatives .
相似化合物的比较
Cinnamaldehyde: A precursor in the synthesis of cinnamylamine.
Cinnamic acid: Another precursor used in the production of cinnamylamine.
Cinnamyl alcohol: A related compound that can be converted to cinnamylamine.
Uniqueness: Cinnamylamine hydrochloride is unique due to its versatile applications in synthesizing bioactive molecules and energetic materials. Its ability to undergo various chemical reactions and its role as a precursor in multiple synthetic pathways highlight its significance in both scientific research and industrial applications .
属性
IUPAC Name |
(E)-3-phenylprop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c10-8-4-7-9-5-2-1-3-6-9;/h1-7H,8,10H2;1H/b7-4+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJVYCBQGSIGEG-KQGICBIGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5586-89-0, 17480-08-9 | |
| Record name | Cinnamylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005586890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamylamine hydrochloride, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017480089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3-phenylprop-2-en-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E)-3-phenylprop-2-en-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNAMYLAMINE HYDROCHLORIDE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18K2HTU6KP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


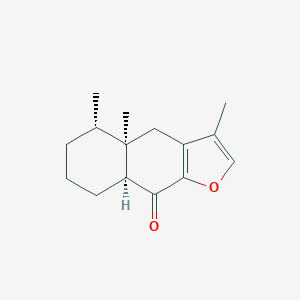
![Benzo[d]isoxazole-5-sulfonyl chloride](/img/structure/B96786.png)
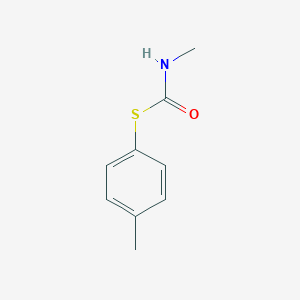
![1-[Diethoxyphosphoryl(ethoxy)methoxy]ethane](/img/structure/B96788.png)
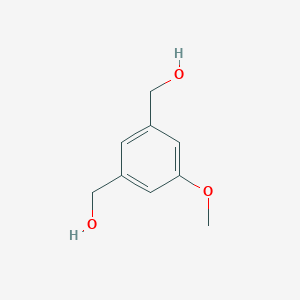
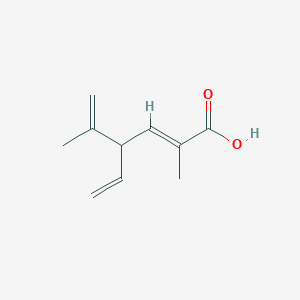
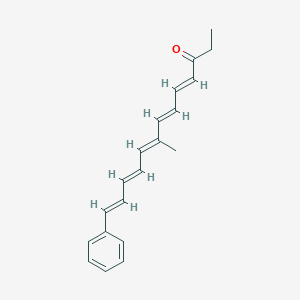
![2-[Acetyl(carboxymethyl)amino]benzoic acid](/img/structure/B96796.png)

